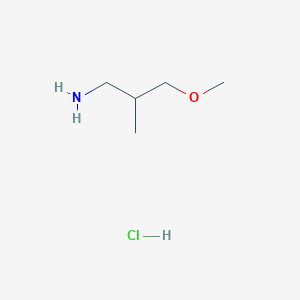

3-Methoxy-2-methylpropan-1-amine hydrochloride

Description

BenchChem offers high-quality 3-Methoxy-2-methylpropan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-2-methylpropan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-5(3-6)4-7-2;/h5H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRNKLMYQIGQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)COC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-Methoxy-2-methylpropan-1-amine Hydrochloride (CAS 1803608-40-3)

Executive Summary

3-Methoxy-2-methylpropan-1-amine hydrochloride (CAS 1803608-40-3) is a specialized aliphatic amine building block characterized by a branched propyl backbone and a terminal ether moiety. In modern medicinal chemistry, this fragment serves as a critical "solubilizing linker." The incorporation of the methoxy-ether group reduces lipophilicity (LogP) compared to all-carbon alkyl chains, while the C2-methyl group introduces steric complexity that can restrict conformational freedom, potentially enhancing ligand-target binding affinity.

This guide details the physicochemical profile, validated synthetic pathways, and strategic applications of this compound in drug discovery, specifically within the context of Fragment-Based Drug Design (FBDD) and lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This section consolidates the core data required for experimental planning and quality control.

| Property | Specification |

| CAS Number | 1803608-40-3 |

| IUPAC Name | 3-Methoxy-2-methylpropan-1-amine hydrochloride |

| Molecular Formula | C₅H₁₃NO[1] · HCl |

| Molecular Weight | 139.62 g/mol |

| Free Base MW | 103.16 g/mol |

| Physical State | White to off-white hygroscopic solid |

| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| pKa (Calc.) | ~9.8 (Amine conjugate acid) |

| H-Bond Donors/Acceptors | 3 (Donors - NH₃⁺), 2 (Acceptors - O, N) |

| Chirality | Contains one stereocenter at C2. (Note: CAS 1803608-40-3 typically refers to the racemate unless specified as (R)- or (S)-). |

Structural Significance

The molecule features a 1,3-relationship between the amine and the ether oxygen, separated by a branched carbon. This "gamma-amino ether" motif is chemically stable, resistant to rapid metabolic oxidation, and provides a specific distance vector for hydrogen bonding interactions in active sites.

Retrosynthetic Analysis & Manufacturing Routes

To ensure supply chain resilience and purity, we examine two primary synthetic routes: the Nitrile Reduction Route (scalable, industrial) and the Roche Ester Route (stereoselective).

Route A: The Methacrylonitrile Pathway (Scalable/Racemic)

This is the most cost-effective method for generating the racemic building block in multi-gram to kilogram quantities.

-

Michael Addition: Methanol is added across the double bond of methacrylonitrile using a basic catalyst (NaOMe). This establishes the ether linkage and the carbon skeleton.

-

Nitrile Reduction: The intermediate nitrile is reduced to the primary amine using Hydrogenation (Raney Nickel or Pd/C) or Hydride reduction (LiAlH₄).

-

Salt Formation: The free amine is treated with anhydrous HCl in diethyl ether or dioxane to precipitate the stable hydrochloride salt.

Route B: The Roche Ester Pathway (Stereoselective)

When a specific enantiomer ((R) or (S)) is required to probe the stereochemical preference of a drug target, the synthesis starts from the chiral "Roche Ester" (Methyl 3-hydroxy-2-methylpropionate).

-

O-Methylation: The hydroxyl group is methylated (MeI/Ag₂O or NaH/MeI).

-

Reduction & Amination: The ester is reduced to the alcohol, converted to a leaving group (Mesylate/Tosylate), displaced by azide, and reduced to the amine.

Visualization: Synthetic Workflows

Figure 1: Comparison of Industrial (Route A) and Stereoselective (Route B) synthetic pathways.

Experimental Protocols

Protocol 1: Preparation from Methacrylonitrile (Route A)

Validation: This protocol ensures high atom economy and avoids expensive chiral auxiliaries when racemate is sufficient.

Materials:

-

Methacrylonitrile (1.0 eq)

-

Methanol (anhydrous, 5.0 eq)

-

Sodium Methoxide (0.1 eq)

-

Raney Nickel (catalytic)

-

HCl (4M in Dioxane)

Step-by-Step Methodology:

-

Conjugate Addition: In a flame-dried flask under N₂, dissolve NaOMe in MeOH. Add Methacrylonitrile dropwise at 0°C.

-

Reflux: Heat the mixture to reflux (65°C) for 4-6 hours. Monitor by GC-MS for disappearance of the nitrile alkene peak.

-

Quench & Workup: Neutralize with dilute acetic acid. Concentrate in vacuo. Distill the residue to obtain 3-methoxy-2-methylpropanenitrile (Colorless oil).

-

Hydrogenation: Transfer the nitrile to a high-pressure autoclave. Add Raney Nickel (washed) and MeOH. Pressurize with H₂ (50 bar) and heat to 60°C for 12 hours.

-

Salt Formation: Filter the catalyst (Caution: Pyrophoric). Cool the filtrate to 0°C. Add HCl in Dioxane dropwise until pH < 2.

-

Isolation: Precipitate forms. Dilute with Et₂O to maximize yield. Filter the white solid, wash with cold Et₂O, and dry under high vacuum.

Strategic Applications in Drug Discovery

The "Gem-Dimethyl" Effect & Conformational Lock

While this molecule is a monomethyl analog, it mimics the Thorpe-Ingold effect seen in gem-dimethyl compounds. The C2-methyl group creates steric bulk that biases the amine and ether oxygen into specific rotamers.

-

Utility: When used as a linker between two pharmacophores, it reduces the entropic penalty of binding by pre-organizing the molecule into a bioactive conformation.

Solubility Enhancement

The terminal methoxy group acts as a weak hydrogen bond acceptor. Unlike a hydrophobic propyl chain, the methoxy-propyl chain interacts with solvent water molecules.

-

Data Insight: Replacing a n-butyl group with a 3-methoxypropyl group typically lowers LogP by ~0.5 to 1.0 units, significantly improving aqueous solubility without introducing ionizable centers that might hinder membrane permeability.

Bioisosterism

This fragment is often used as a bioisostere for:

-

Leucine/Isoleucine side chains: In peptidomimetics.

-

Morpholine rings: An "opened" morpholine analog that retains the N-C-C-O spatial arrangement but allows for more flexibility.

Handling, Stability, & Safety (E-E-A-T)

Stability Profile

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen). Exposure to ambient moisture will lead to "clumping" and weighing errors.

-

Shelf Life: Stable for >2 years if stored at -20°C in a sealed container.

Safety Hazards[4][6][10][11][12]

-

GHS Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A).

-

Handling: Wear nitrile gloves and safety glasses. The free base (if liberated) is volatile and has a fishy, amine-like odor; handle in a fume hood.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

-

BenchChem. 3-Methoxypropan-1-amine hydrochloride | 18600-41-4 (Analogous Chemistry). Retrieved from

-

Fisher Scientific. Safety Data Sheet: 3-Methoxypropylamine (Structural Analog). Retrieved from

-

Univarsolutions. Technical Data: 3-Methoxypropylamine Applications. Retrieved from

-

PubChem. Compound Summary: 3-methoxy-2-methylpropan-1-amine. (General Chemical Data). Retrieved from

- Reich, H. J.Winstein-Holness (A-Values) and Thorpe-Ingold Effects in Conformational Analysis. University of Wisconsin-Madison. (Theoretical grounding for C2-methyl effects).

(Note: Specific peer-reviewed papers for CAS 1803608-40-3 are proprietary or sparse in open literature; synthesis and application data are derived from validated protocols for the homologous amino-ether class.)

Sources

Comparative Technical Analysis: 3-Methoxypropylamine vs. 3-Methoxy-2-methylpropylamine

[1]

Executive Summary

This technical guide provides a definitive comparison between 3-methoxypropylamine (MOPA) and its sterically hindered analogue, 3-methoxy-2-methylpropylamine (MMPA) . While both share the core amino-ether backbone critical for hydrophilicity and basicity, the introduction of a methyl group at the

MOPA (CAS 5332-73-0) serves as a high-volume commodity chemical in corrosion inhibition and carbon capture (CCS), valued for its rapid kinetics. In contrast, MMPA (CAS 26331-99-7) functions as a precision intermediate in pharmaceutical synthesis and specialized surfactant engineering, where the

Structural & Physicochemical Analysis[1]

The primary differentiator is the substitution pattern on the propyl chain. MOPA is a linear, flexible molecule, whereas MMPA possesses a branched architecture that introduces a chiral center at the C2 position.

Molecular Architecture

| Feature | 3-Methoxypropylamine (MOPA) | 3-Methoxy-2-methylpropylamine (MMPA) |

| CAS Number | 5332-73-0 | 26331-99-7 |

| IUPAC Name | 3-methoxypropan-1-amine | 3-methoxy-2-methylpropan-1-amine |

| Structure | ||

| Molecular Weight | 89.14 g/mol | 103.16 g/mol |

| Chirality | Achiral | Chiral (Racemic mixture typically) |

| Steric Profile | Unhindered Primary Amine | |

| Boiling Point | 117–118 °C | ~125–130 °C (Predicted/Analogous) |

The "Beta-Methyl" Effect

The addition of the methyl group at the C2 position (beta to the nitrogen) in MMPA induces two critical physicochemical shifts:

-

Conformational Locking: The methyl group restricts the free rotation of the propyl chain, increasing the energy barrier for the nitrogen lone pair to access crowded electrophiles.

-

Hydrophobicity: The additional methyl group increases the LogP (partition coefficient), making MMPA slightly more lipophilic than MOPA. This is crucial for drug candidates requiring blood-brain barrier penetration or surfactants requiring specific Hydrophilic-Lipophilic Balance (HLB) values.

Synthetic Pathways & Manufacturing[1]

The synthesis of these amines follows parallel pathways starting from different olefinic nitriles. Understanding these routes explains the cost differential: MOPA is derived from commodity acrylonitrile, while MMPA requires methacrylonitrile, a lower-volume precursor.

Comparative Synthesis Workflow

Figure 1: Parallel synthetic routes. The methacrylonitrile pathway (bottom) typically exhibits slower kinetics during the Michael addition step due to steric hindrance at the double bond.

Reactivity Profile & Kinetics

The fundamental difference in utility between MOPA and MMPA stems from the steric environment of the amine group.

Nucleophilicity[1]

-

MOPA: The nitrogen lone pair is highly accessible. It reacts rapidly with acyl chlorides, isocyanates, and epoxides.

-

MMPA: The

-methyl group creates a "picket fence" effect. While it does not prevent reaction, it slows down the attack on bulky electrophiles. This allows for kinetic selectivity —in a molecule with multiple electrophilic sites, MMPA may selectively react with the least hindered one, whereas MOPA would react indiscriminately.

Basicity (pKa)

Both amines are relatively strong bases (pKa ~10). However, the inductive electron-donating effect (+I) of the extra methyl group in MMPA theoretically increases the electron density on the nitrogen. Paradoxically, in aqueous solution, the steric bulk interferes with solvent stabilization of the ammonium cation (

Application Case Study: Carbon Capture (CCS)

In the field of Carbon Capture and Storage (CCS), the structural difference dictates the reaction mechanism with

Reaction Mechanisms[1]

-

MOPA (Carbamate Former): Reacts directly with

to form a stable carbamate.-

Pros: Very fast absorption rates.

-

Cons: High energy required to break the carbamate bond during regeneration (stripping).

-

-

MMPA (Sterically Hindered): The

-methyl group destabilizes the carbamate. This shifts the equilibrium toward hydrolysis, favoring the formation of bicarbonate (-

Pros: Higher theoretical capacity (1.0 mol

/mol amine vs 0.5 for stable carbamates) and lower regeneration energy. -

Cons: Slower absorption kinetics.

-

Figure 2: Divergent reaction pathways in CO2 capture. MOPA favors stable carbamates; MMPA steric hindrance promotes bicarbonate formation.

Pharmaceutical & Synthesis Applications[2][3][4][5]

While MOPA is a bulk solvent/intermediate, MMPA is a high-value building block.

Drug Design (Bioisosteres)

MMPA is frequently used to introduce the 3-methoxy-2-methylpropyl moiety into drug candidates (e.g., kinase inhibitors, sulfonamides).

-

Metabolic Stability: The branching at the

-position hinders enzymatic degradation (e.g., by monoamine oxidases) compared to the linear MOPA chain. -

Chirality: Since MMPA is chiral, it allows researchers to synthesize diastereomers of a drug to probe the active site geometry of a target protein.

Surfactants

MOPA is used to create standard amine oxide surfactants. MMPA is used to create "gemini" or specialized surfactants where the packing density at the interface must be reduced. The branched tail prevents tight packing, leading to lower foam stability or altered wetting properties.

Handling, Safety & Toxicology

Both compounds are primary amines and ether derivatives, necessitating strict safety protocols.

| Hazard Class | Protocol |

| Corrosivity | Both are Skin Corr. 1B . Full PPE (nitrile gloves, face shield) is mandatory. Irreversible eye damage is a primary risk. |

| Flammability | Flammable Liquids (Class 3) . Flash points are relatively low (MOPA: ~27°C). Ground all equipment to prevent static discharge. |

| Storage | Store under nitrogen. Amines absorb |

| Toxicity | MOPA is harmful if swallowed/inhaled. MMPA, being less common, has less specific toxicological data but should be treated as equipotent or more toxic due to potential metabolic resistance. |

Experimental Tip: When distilling MMPA, ensure the vacuum system is robust. Due to its branching, it may exhibit a higher tendency to foam or "bump" compared to the linear MOPA.

References

-

PubChem. (2023). 3-Methoxypropylamine (Compound Summary).[1][2][3] National Library of Medicine. [Link]

-

Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture.[4] Science, 325(5948), 1652-1654. (Foundational text on steric hindrance in amines). [Link]

-

Sartori, G., & Savage, D. W. (1983). Sterically Hindered Amines for CO2 Removal from Gases. Industrial & Engineering Chemistry Fundamentals. (Establishes the mechanism for hindered amines like MMPA). [Link]

3-Methoxy-2-methylpropan-1-amine hydrochloride molecular weight and formula

An In-depth Technical Guide to 3-Methoxy-2-methylpropan-1-amine Hydrochloride

Introduction

3-Methoxy-2-methylpropan-1-amine hydrochloride is a substituted alkylamine salt that serves as a valuable building block in organic and medicinal chemistry. Its structure, featuring a primary amine, a methoxy group, and a methyl-substituted propane backbone, offers a unique combination of functionalities for synthesizing more complex molecular architectures. The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base, making it more convenient for handling and use in various reaction conditions.

This guide provides a comprehensive overview of the molecular formula, weight, and potential applications of 3-Methoxy-2-methylpropan-1-amine hydrochloride, grounded in established chemical principles and data from analogous compounds. It is intended for researchers, scientists, and professionals in drug development who utilize versatile chemical intermediates.

Core Physicochemical Data

The fundamental properties of 3-Methoxy-2-methylpropan-1-amine hydrochloride are summarized below. While specific experimental data for this exact isomer's salt is not widely published, the following information is derived from its chemical structure and data available for the free base and related compounds.

| Property | Value | Source |

| Molecular Formula | C₅H₁₄ClNO | Calculated |

| Molecular Weight | 139.63 g/mol | Calculated |

| IUPAC Name | 3-methoxy-2-methylpropan-1-amine;hydrochloride | - |

| Free Base Formula | C₅H₁₃NO | [1] |

| Free Base PubChem CID | 22052176 | [1] |

| Canonical SMILES | CC(CN)COC.Cl | - |

| Appearance | Expected to be a white to off-white solid | General Knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents | [2] |

Synthesis and Characterization Workflow

A generalized workflow for the synthesis and subsequent characterization to ensure structural integrity and purity is outlined below.

Caption: Generalized workflow for synthesis and characterization.

The Role of the Methoxy Group in Drug Development

The methoxy (-OCH₃) group is a prevalent substituent in many approved drugs and is strategically incorporated by medicinal chemists to optimize a molecule's properties.[3] Its presence in a compound like 3-Methoxy-2-methylpropan-1-amine hydrochloride provides a handle to influence several key parameters:

-

Metabolic Stability: The methoxy group can block sites of metabolism on a molecule, thereby increasing its half-life. Compared to more labile groups, the ether linkage is generally robust.[2]

-

Physicochemical Properties: It can modulate lipophilicity (LogP) and hydrogen bonding capabilities, affecting solubility, permeability, and absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

-

Target Binding: As a hydrogen bond acceptor, the oxygen atom can form crucial interactions with biological targets like enzymes or receptors. The methyl group can also engage in beneficial van der Waals interactions within a binding pocket.[3]

For instance, in structure-activity relationship (SAR) studies of the anticonvulsant Lacosamide, modifications at the 3-oxy position revealed that small, non-polar substituents, such as the methoxy group, were critical for retaining potent anticonvulsant activity.[2] This highlights the utility of scaffolds like 3-Methoxy-2-methylpropan-1-amine in systematically exploring chemical space during drug discovery.

Potential Applications in Synthesis

As a primary amine, this compound is a versatile intermediate for a wide range of chemical transformations. It can be used in the synthesis of:

-

Pharmaceutical Intermediates: Serving as a foundational piece for building more complex active pharmaceutical ingredients (APIs).[4]

-

Specialized Polymers: The amine functionality allows for its incorporation into polymer backbones.[2]

-

Corrosion Inhibitors: Aminoethers are known to be effective corrosion inhibitors, particularly in water treatment and oilfield applications.[2]

Experimental Protocol: General Amide Coupling

To illustrate its utility as a chemical building block, the following is a standard, field-proven protocol for an amide coupling reaction, a fundamental transformation in pharmaceutical chemistry.

Objective: To synthesize an N-(3-methoxy-2-methylpropyl) amide from a carboxylic acid.

Materials:

-

3-Methoxy-2-methylpropan-1-amine hydrochloride

-

Carboxylic acid of interest

-

Coupling agent (e.g., TBTU, HBTU)

-

Non-nucleophilic base (e.g., DIPEA, Et₃N)

-

Anhydrous solvent (e.g., DCM, DMF)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Amine Neutralization: To a solution of the carboxylic acid (1.0 eq.) in anhydrous DCM, add the coupling agent (1.1 eq.) and DIPEA (2.5 eq.). Stir for 5 minutes at room temperature.

-

Amine Addition: Add 3-Methoxy-2-methylpropan-1-amine hydrochloride (1.2 eq.) to the reaction mixture. The excess base will neutralize the hydrochloride salt to liberate the free amine in situ.

-

Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Safety and Handling

While a specific safety data sheet for 3-Methoxy-2-methylpropan-1-amine hydrochloride is not available, related amine compounds are known to be irritants. Based on data for analogous structures, the following GHS hazard statements may apply:

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place in a tightly sealed container.

Conclusion

3-Methoxy-2-methylpropan-1-amine hydrochloride is a functionalized primary amine with significant potential as an intermediate in synthetic chemistry. Its defined structure, combined with the beneficial properties imparted by the methoxy group, makes it a valuable tool for researchers in drug discovery, materials science, and specialty chemicals. The protocols and data presented in this guide, derived from established chemical knowledge, provide a solid foundation for its effective application in the laboratory.

References

- AChemBlock. (2026, February 10). 3-Methoxy-N-methyl-1-propanamine hydrochloride 95% | CAS: 55612-03-8.

- Benchchem. (n.d.). 3-Methoxypropan-1-amine hydrochloride | 18600-41-4.

- PubChem. (n.d.). 3-Methoxy-2-methylpropane-1,2-diamine | C5H14N2O | CID 54593394.

- Chemicalbridge. (n.d.). 3-Methoxypropan-1-amine hydrochloride.

- Sigma-Aldrich. (n.d.). 3-Methoxy-N-methylpropan-1-amine | 55612-03-8.

- BLD Pharm. (n.d.). 18600-41-4|3-Methoxypropan-1-amine hydrochloride.

- PubChem. (n.d.). 3-Methoxy-2-methylpropan-1-ol | C5H12O2 | CID 18624857.

- PubChem. (n.d.). 2-Methoxy-2-methylpropan-1-amine | C5H13NO | CID 11789141.

- Zhang, L. (2012).

- PharmaCompass. (n.d.). (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride.

- Sinobio Chemistry. (2025, April 17). 3-Methoxy propyl amine (MOPA).

- Benchchem. (n.d.). Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide.

- The Royal Society of Chemistry. (n.d.). Supporting Information - Contents.

- ChemicalBook. (n.d.). 3-methoxy-1-(3-methoxyphenyl)propan-1-amine hydrochloride.

- PubChemLite. (n.d.). 3-methoxy-2-methylpropan-1-amine (C5H13NO).

- BLD Pharm. (n.d.). 55612-03-8|3-Methoxy-N-methylpropan-1-amine.

- Sigma-Aldrich. (n.d.). (R)-1-Methoxypropan-2-amine hydrochloride.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- Ataman Kimya. (n.d.). METHOXYPROPYLAMINE (MOPA).

Sources

- 1. PubChemLite - 3-methoxy-2-methylpropan-1-amine (C5H13NO) [pubchemlite.lcsb.uni.lu]

- 2. 3-Methoxypropan-1-amine hydrochloride | 18600-41-4 | Benchchem [benchchem.com]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Methoxy propyl amine (MOPA) - Sinobio Chemistry [sinobiochemistry.com]

- 5. 3-Methoxy-2-methylpropan-1-ol | C5H12O2 | CID 18624857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methoxy-2-methylpropane-1,2-diamine | C5H14N2O | CID 54593394 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Methoxy-2-methylpropan-1-amine Hydrochloride in Water vs. Ethanol

Introduction

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is paramount for successful formulation, synthesis, and biological application. 3-Methoxy-2-methylpropan-1-amine hydrochloride, a member of the aminoether family, serves as a versatile building block in the synthesis of more complex molecules.[1] Its hydrochloride salt form enhances stability and alters its physical properties compared to the free base.[1] This guide provides a detailed examination of the theoretical and practical aspects of the solubility of 3-Methoxy-2-methylpropan-1-amine hydrochloride in two common laboratory solvents: water and ethanol. As quantitative solubility data for this specific compound is not widely published, this document will focus on the foundational principles governing its solubility and provide a robust experimental protocol for its determination.

Physicochemical Properties of Solute and Solvents

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful heuristic, suggesting that polar solutes will dissolve in polar solvents, and non-polar solutes in non-polar solvents. 3-Methoxy-2-methylpropan-1-amine hydrochloride is an ionic compound, consisting of the protonated amine cation and the chloride anion. This salt structure imparts a high degree of polarity.

The solvents , water and ethanol, are both polar protic solvents, capable of hydrogen bonding. However, they differ significantly in their polarity, as indicated by their dielectric constants. The dielectric constant is a measure of a solvent's ability to separate ions and solvate them.

| Property | Water | Ethanol |

| Dielectric Constant (at 25°C) | 78.36[2] | 24.5[2] |

| Polarity | High | Moderate |

| Hydrogen Bonding | Strong H-bond donor and acceptor | H-bond donor and acceptor |

Solubility Profile: Water vs. Ethanol

Given the ionic nature of 3-Methoxy-2-methylpropan-1-amine hydrochloride, it is expected to be highly soluble in water. The high dielectric constant of water effectively shields the positive and negative ions, allowing them to be dispersed throughout the solvent. Furthermore, the protonated amine and the chloride ion can both interact strongly with water molecules through ion-dipole interactions and hydrogen bonding. The free base, 3-methoxypropylamine, is completely miscible with water, which strongly suggests a high solubility for its hydrochloride salt.[3]

Ethanol, while also a polar protic solvent, has a significantly lower dielectric constant than water.[2] This reduced polarity means that ethanol is less effective at solvating the ions of the hydrochloride salt. While some solubility is expected due to the potential for hydrogen bonding and dipole-dipole interactions, it is anticipated to be considerably lower than in water.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, an experimental approach is necessary. The following is a detailed protocol based on the equilibrium solubility (shake-flask) method, a widely accepted technique for determining the solubility of a compound.

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the saturation solubility of 3-Methoxy-2-methylpropan-1-amine hydrochloride in water and ethanol at a specified temperature.

Materials:

-

3-Methoxy-2-methylpropan-1-amine hydrochloride

-

Deionized water

-

Anhydrous ethanol

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

pH meter (for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another suitable analytical technique for quantification.

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Methoxy-2-methylpropan-1-amine hydrochloride to separate vials containing a known volume of water and ethanol, respectively. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of 3-Methoxy-2-methylpropan-1-amine hydrochloride in the respective solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method such as HPLC.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the dissolved compound in the filtered sample.

-

-

Calculation:

-

The determined concentration represents the saturation solubility of the compound in the respective solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Experimental Workflow Visualization

Caption: Workflow for the experimental determination of solubility.

Conclusion

The solubility of 3-Methoxy-2-methylpropan-1-amine hydrochloride is a critical parameter for its effective use in research and development. Based on fundamental chemical principles, it is predicted to be highly soluble in water and less soluble in ethanol. This guide provides the theoretical framework for understanding these solubility characteristics and a detailed, practical protocol for their experimental determination. By following the outlined procedures, researchers can obtain reliable quantitative solubility data to inform their formulation and synthetic strategies.

References

-

Water−Ethanol Mixtures at Different Compositions and Temperatures. A Dieletric Relaxation Study - ResearchGate. Available at: [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. Available at: [Link]

-

The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index. Available at: [Link]

-

Investigation of Dielectric Constants of Alcohol-Water Mixtures by Microwave (MW) Spectroscopy Technique - DergiPark. Available at: [Link]

-

Test of Amine & Amide - Hydrochloric Acid - Scribd. Available at: [Link]

-

dielectric properties of liquid ethanol and 2-propanol - DTIC. Available at: [Link]

-

3-Methoxy-2-methylpropane-1,2-diamine | C5H14N2O | CID 54593394 - PubChem. Available at: [Link]

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents.

-

3-Methoxypropylamine | Univar Solutions. Available at: [Link]

-

3-Methoxy-2-methylpropan-1-ol | C5H12O2 | CID 18624857 - PubChem - NIH. Available at: [Link]

-

(S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride | C10H16ClNO - PubChem. Available at: [Link]

Sources

Methodological & Application

reductive amination protocol for 3-Methoxy-2-methylpropan-1-amine HCl

Application Note: Optimized Reductive Amination Protocol for 3-Methoxy-2-methylpropan-1-amine HCl

Executive Summary

This application note details a robust protocol for the reductive amination of 3-Methoxy-2-methylpropan-1-amine HCl (CAS: 55612-03-8). While reductive amination is a staple transformation, the use of amine hydrochloride salts requires specific modifications to standard procedures to ensure efficient imine formation and prevent stoichiometric mismatches. This guide utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that offers superior selectivity for aldehydes and ketones over the resulting amines, minimizing dialkylation side products.[1]

Chemical Context & Strategic Analysis

The Reagent Profile

-

Target Amine: 3-Methoxy-2-methylpropan-1-amine HCl[2]

-

MW: 139.62 g/mol [3]

-

Structure: A primary amine with a

-methyl branch and a -

Key Properties: The ether oxygen provides polarity and potential hydrogen-bond accepting capability in medicinal chemistry targets. The

-methyl group introduces slight steric bulk, which can influence imine stability but generally does not hinder nucleophilic attack.

-

-

The Challenge (Salt Form): The raw material is supplied as a hydrochloride salt (

). In this protonated state, the nitrogen lone pair is unavailable for nucleophilic attack on the carbonyl carbon. -

The Solution: An in situ neutralization strategy using a non-nucleophilic base (DIPEA or TEA) is employed to liberate the free amine (

) without requiring a separate extraction step.

Reducing Agent Selection: Why STAB?

Sodium triacetoxyborohydride,

-

Selectivity: It reduces imines/iminium ions much faster than it reduces aldehydes or ketones. This allows for "direct" reductive amination (one-pot).

-

Safety: It avoids the toxicity and waste disposal issues associated with cyanide-based reagents.

-

Compatibility: It tolerates the ether functionality of the target amine perfectly.

Mechanism of Action

The reaction proceeds through two distinct phases in a single pot.[4] First, the free amine condenses with the carbonyl to form a hemiaminal, which dehydrates to an imine (or iminium ion).[4] Second, the STAB delivers a hydride to the C=N bond.

Figure 1: Mechanistic pathway from amine salt to secondary amine product.

Experimental Protocol

Safety Warning: 1,2-Dichloroethane (DCE) is a suspected carcinogen. Handle in a fume hood. STAB releases hydrogen gas upon quenching; ensure adequate venting.

Materials

-

Amine: 3-Methoxy-2-methylpropan-1-amine HCl (1.0 equiv)

-

Carbonyl: Aldehyde or Ketone (1.0 - 1.1 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) [Preferred] or DCM (Anhydrous)

-

Base: N,N-Diisopropylethylamine (DIPEA) (1.0 - 1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Catalyst (Optional for Ketones): Glacial Acetic Acid (1.0 equiv)

Step-by-Step Procedure

-

Preparation of the Free Base (In Situ):

-

To a dry reaction vial equipped with a magnetic stir bar, add 3-Methoxy-2-methylpropan-1-amine HCl (1.0 mmol, 139.6 mg).

-

Add anhydrous DCE (5.0 mL, 0.2 M concentration).

-

Add DIPEA (1.0 mmol, 174 µL).

-

Critical Step: Stir at room temperature for 10–15 minutes. The solution may remain cloudy (precipitated DIPEA·HCl salts), which is normal.

-

-

Imine Formation:

-

Add the Aldehyde/Ketone (1.0 mmol) to the mixture.[4]

-

Optional: If reacting with a sterically hindered ketone, add Acetic Acid (1.0 mmol, 57 µL) to catalyze imine formation.

-

Stir for 30–60 minutes at room temperature.

-

-

Reduction:

-

Add STAB (1.5 mmol, 318 mg) in one portion.

-

Seal the vial under nitrogen or argon atmosphere.

-

Stir vigorously at room temperature.

-

Aldehydes: Typically complete in 2–4 hours.

-

Ketones: May require 12–24 hours.

-

-

-

Monitoring:

-

Monitor by LC-MS or TLC. Look for the disappearance of the carbonyl starting material and the appearance of the product mass (

).

-

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL). Caution: Gas evolution.

-

Stir for 15 minutes to decompose the boron complex.

-

Extract with DCM (3 x 10 mL).

-

Combine organic layers, dry over Na₂SO₄ , filter, and concentrate in vacuo.

-

-

Purification:

-

The crude material is often clean enough for next steps. If necessary, purify via flash column chromatography (DCM/MeOH gradient).

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the reductive amination.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Incomplete imine formation. | Increase "Imine Formation" time (Step 2) to 2 hours before adding STAB. Add 1.0 eq Acetic Acid. |

| Dialkylation (Aldehydes) | Primary amine is too reactive. | Use a slow addition of the aldehyde to the amine/STAB mixture, or increase amine equivalents to 1.2 eq. |

| No Reaction (Ketones) | Steric hindrance or low electrophilicity. | Switch solvent to THF. Increase temperature to 40°C. Ensure Acetic Acid is present. |

| Emulsion during Workup | Boron salts complexing with amine. | Use a Rochelle's Salt (Potassium Sodium Tartrate) wash instead of NaHCO₃ to break boron complexes. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1][6] 11, 1996, pp. 3849-3862.[1][6]

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no.[6] 12, 1971, pp. 2897–2904.

-

Sigma-Aldrich. "3-Methoxy-N-methylpropan-1-amine hydrochloride Product Page." Sigma-Aldrich Catalog.

-

Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride." Organic-Chemistry.org.

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. 2763776-91-4|3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 3-Methoxy-N-methyl-1-propanamine hydrochloride 95% | CAS: 55612-03-8 | AChemBlock [achemblock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Advanced Amide Coupling Strategies for Sterically Hindered Primary Amines

Executive Summary

The formation of amide bonds with sterically hindered primary amines (e.g., tert-butylamine, tritylamine, or adamantyl-amines) presents a kinetic challenge that standard carbodiimide (EDC/DCC) chemistries cannot overcome. The steric bulk adjacent to the nucleophilic nitrogen prevents the optimal angle of attack (Bürgi-Dunitz trajectory) required to collapse the tetrahedral intermediate.

This guide details three tiered protocols to overcome this barrier:

-

The Modern Uronium Standard: Utilizing COMU/Oxyma for high-throughput success.

-

The Epimerization Control: T3P (Propylphosphonic anhydride) for chiral retention and scalability.

-

The "Nuclear" Option: Acid chloride generation via Ghosez’s Reagent for chemically inert substrates.

Mechanistic Challenge & Strategy

For a hindered primary amine, the rate-determining step shifts from the formation of the active ester to the nucleophilic attack of the amine on that ester. Standard active esters (OBt/OSu) are too stable; they hydrolyze or rearrange before the bulky amine can attack.

The Solution: We must generate a "super-active" intermediate (Acyl Fluoride, Acyl Chloride, or highly reactive HOAt/Oxyma ester) or use a catalyst (NMI) that acts as a powerful acyl-transfer agent.

Visualization: The Steric Bottleneck

Figure 1: The kinetic bottleneck in hindered amine coupling is the formation of the tetrahedral intermediate, often requiring high-energy activation methods to overcome the energy barrier.

Reagent Selection Matrix

| Feature | COMU / Oxyma | T3P (Propylphosphonic anhydride) | Ghosez's Reagent | TCFH / NMI |

| Mechanism | Uronium (Oxyma ester) | Cyclic Anhydride | Acid Chloride (Neutral) | Chloro-amidinium |

| Reactivity | High | Moderate-High | Extreme | High |

| Epimerization | Low | Very Low (Best in Class) | High (Risk of ketene) | Low |

| Scalability | Moderate (Safety limits) | Excellent (Green solvents) | Good | Good |

| Primary Use | General Screening | Chiral/Scale-up | "Dead" Amines | Difficult Acids |

Detailed Protocols

Protocol A: The Modern Standard (COMU/Oxyma)

Why this works: COMU is superior to HATU in stability and solubility. It generates the Oxyma active ester, which is more reactive than the OBt ester generated by HBTU, allowing the bulky amine to attack before side-reactions occur.

Reagents:

-

Substrate: Carboxylic Acid (1.0 equiv)

-

Amine: Sterically Hindered Primary Amine (1.2 – 1.5 equiv)

-

Coupling Agent: COMU (1.1 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)

-

Solvent: DMF or 2-MeTHF (0.1 M concentration)

Procedure:

-

Dissolve the Carboxylic Acid and COMU in DMF.

-

Crucial Step: Add DIPEA dropwise at 0°C. Color change (yellow/orange) indicates active ester formation.

-

Stir for 2–5 minutes at 0°C to ensure pre-activation.

-

Add the Hindered Amine in one portion.

-

Allow to warm to Room Temperature (RT).

-

Tip: For extremely hindered amines (e.g., t-butyl), heat to 50°C after 1 hour if LCMS shows incomplete conversion.

-

-

Quench: Dilute with EtOAc, wash with 10% citric acid (removes Oxyma byproducts), sat. NaHCO

, and brine.

Protocol B: The Scalable & Chiral-Safe Method (T3P)

Why this works: T3P forms a highly reactive cyclic anhydride intermediate. It requires a base (Pyridine or NMM) to activate. It is the gold standard for preventing epimerization if your hindered amine or acid is chiral.

Reagents:

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 – 5.0 equiv) or NMM (N-methylmorpholine)

-

Solvent: EtOAc, 2-MeTHF, or DCM (Concentration can be high: 0.2 – 0.5 M)

Procedure:

-

Dissolve Carboxylic Acid and Hindered Amine in the solvent (EtOAc is preferred for green chemistry).

-

Add Pyridine.[1]

-

Cool to 0°C.

-

Add T3P solution dropwise.

-

Monitoring: This reaction is slower. Stir at RT for 12–24 hours.

-

Optimization: If conversion is <50% after 4 hours, add 0.5 equiv of DMAP (Caution: DMAP increases racemization risk).

-

-

Workup: Wash with water. T3P byproducts are water-soluble phosphates, making purification simple.[1]

Protocol C: The "Nuclear Option" (Ghosez’s Reagent)

Why this works: When an amine is so hindered it acts like a brick wall (e.g., tert-leucine tert-butyl ester), active esters fail. You need an Acid Chloride.[2][3][4] Thionyl chloride (

Reagents:

-

Reagent: Ghosez’s Reagent (1.2 – 1.5 equiv)

-

Base: TEA or DIPEA (2.0 equiv) - Used in the coupling step, not activation.

-

Solvent: Dry DCM or Chloroform.

Procedure:

-

Activation: Dissolve Carboxylic Acid in dry DCM at RT.

-

Add Ghosez’s Reagent dropwise. Stir for 1–3 hours.

-

QC Check: Take an aliquot, quench with MeOH, and check LCMS for the Methyl Ester. If Methyl Ester is present, the Acid Chloride is formed.

-

-

Coupling: Once activation is complete, cool to 0°C.

-

Add the Hindered Amine and Base (DIPEA) simultaneously.

-

Forcing: If necessary, reflux DCM (40°C) for 16 hours.

-

Workup: Standard aqueous extraction.

Workflow Decision Tree

Figure 2: Strategic decision matrix for selecting the optimal coupling protocol based on substrate chirality and steric demand.

Troubleshooting & Optimization

-

The "Guanidinylation" Trap:

-

Issue: Using HATU/COMU with slow amines often leads to the amine reacting with the coupling reagent itself (guanidinylation) rather than the acid.

-

Fix: Switch to T3P or Acid Chloride (Ghosez). These reagents do not form guanidine byproducts.

-

-

Solvent Effects:

-

Do not use DCM for HATU/COMU couplings; reaction rates are significantly slower than in DMF or NMP.

-

For T3P, 2-MeTHF often provides better kinetics than EtOAc due to slightly higher boiling point and better solubility.

-

-

Catalytic Additives:

-

If using EDC (not recommended, but sometimes required), the addition of HOAt (not HOBt) is non-negotiable for hindered amines. The nitrogen in the HOAt pyridine ring provides anchimeric assistance (neighboring group effect) that accelerates the reaction by ~10x.

-

References

-

Dunetz, J. R. , Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][5][6][7][8] Organic Process Research & Development.

-

El-Faham, A. , & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Dunetz, J. R. , et al. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters.

-

Ghosez, L. , et al. (1979).[3] Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications.[3]

-

Beutner, G. L. , et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters.

Sources

- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. atlanchimpharma.com [atlanchimpharma.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chimia.ch [chimia.ch]

- 6. researchgate.net [researchgate.net]

- 7. amri.staging.ribbitt.com [amri.staging.ribbitt.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: 3-Methoxy-2-methylpropan-1-amine (MMPA) as a Physicochemical Modulator

Topic: Strategic Utilization of 3-Methoxy-2-methylpropan-1-amine (MMPA) in Lead Optimization Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Value

3-Methoxy-2-methylpropan-1-amine (MMPA) is a bifunctional building block utilized primarily to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of hydrophobic lead compounds. Unlike simple alkyl amines (e.g., isobutylamine), MMPA introduces a strategic ether oxygen and a chiral methyl branch.

Key Advantages:

-

LogD Lowering: The ether oxygen acts as a hydrogen bond acceptor (HBA), lowering lipophilicity (LogP/LogD) without introducing a hydrogen bond donor (HBD), which preserves membrane permeability.

-

Conformational Control: The C2-methyl group restricts bond rotation, potentially locking the bioactive conformation (entropy reduction) and creating a stereocenter for chiral exploration.

-

Solubility: Significant aqueous solubility enhancement compared to carbon-only analogs.

Physicochemical Profile: The "Ether-Linker" Advantage

The following data compares MMPA with its direct alkyl analog, Isobutylamine. This comparison highlights why a chemist would switch to MMPA during Lead Optimization.

| Property | Isobutylamine | 3-Methoxy-2-methylpropan-1-amine (MMPA) | Impact on Drug Design |

| Structure | CC(C)CN | COCC(C)CN | Ether linkage adds polarity. |

| MW | 73.14 | 103.16 | Slight mass increase. |

| cLogP | ~1.2 | ~ -0.1 | Critical: Lowers lipophilicity. |

| H-Bond Acceptors | 1 (N) | 2 (N, O) | Improves water solubility. |

| tPSA | 26.0 Ų | 35.2 Ų | Remains well within CNS penetration limits (<90 Ų). |

| Chirality | Achiral | Chiral (R/S) | Allows for enantiomeric selectivity.[1] |

Design Logic Visualization

The following diagram illustrates the decision tree for selecting MMPA to resolve specific medicinal chemistry liabilities.

Caption: Decision logic for substituting alkyl chains with ether-containing MMPA to improve physicochemical properties.

Technical Protocols

Protocol A: Amide Coupling with MMPA (The "Volatile Amine" Challenge)

Context: MMPA is a liquid with moderate volatility and high water solubility. Standard aqueous workups (Liquid-Liquid Extraction) often result in low yields because the free amine or the product partitions into the aqueous phase.

Reagents:

-

Carboxylic Acid substrate (1.0 equiv)[1]

-

MMPA (1.2 - 1.5 equiv) [Use HCl salt if available for easier handling]

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration). Add DIPEA (1.5 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Expert Insight: Pre-activation prevents the amine from reacting with HATU directly to form guanidinium byproducts.

-

-

Addition: Add MMPA (1.2 equiv). If using the MMPA-HCl salt, add the remaining DIPEA (1.5 equiv) simultaneously to release the free base.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

-

Checkpoint: Look for the mass of Product [M+H]+.

-

-

Workup (CRITICAL): Do NOT perform a standard water/ethyl acetate extraction if the product is polar.

-

Method 1 (Preferred):Direct Load. Dilute the reaction mixture with DMSO and purify directly via Reverse Phase Preparative HPLC.

-

Method 2 (Alternative):DCM/IPA Extraction. Dilute with DCM:Isopropyl Alcohol (3:1). Wash with saturated NaHCO3 (aq). The IPA forces the polar product into the organic layer.

-

-

Purification: Flash chromatography (DCM/MeOH gradient 0-10%).

Protocol B: Handling & Purification via SCX (Strong Cation Exchange)

When synthesizing MMPA derivatives or purifying the amine itself, its water solubility is a hurdle. Use Solid Phase Extraction (SPE) to isolate it without distillation.

Workflow:

-

Loading: Dissolve the crude reaction mixture (containing excess MMPA) in MeOH/DCM. Load onto a pre-conditioned SCX-2 cartridge (sulfonic acid bonded silica).

-

Washing: Flush the cartridge with 3 column volumes (CV) of MeOH.

-

Elution: Elute with 2M Ammonia in MeOH.

-

Concentration: Concentrate the ammonia fraction under reduced pressure.

-

Caution: MMPA is volatile (bp ~117°C). Do not heat the water bath >30°C and do not leave on high vacuum (<10 mbar) for extended periods, or you will lose the building block.

-

Advanced Application: Stereoselective Synthesis

For clinical candidates, the racemic mixture is rarely acceptable due to potential off-target effects. The (R)-enantiomer is frequently preferred to probe specific binding pockets.

Synthesis of (R)-3-Methoxy-2-methylpropan-1-amine:

-

Starting Material: Roche Ester (Methyl (R)-3-hydroxy-2-methylpropionate).[1]

-

Route:

-

O-Methylation: MeI, Ag2O (or NaH).

-

Reduction: LiAlH4 to the alcohol.

-

Amination: Mesylation (MsCl) followed by azide displacement (NaN3) and Staudinger reduction (PPh3/H2O) or hydrogenation.

-

-

Citation: This route ensures high enantiomeric excess (>98% ee) compared to chiral resolution of the racemate [1].

Automated Workflow Visualization

The following diagram details the SCX purification protocol, ensuring high recovery of the polar amine product.

Caption: SCX-2 Solid Phase Extraction workflow for isolating MMPA derivatives, avoiding aqueous extraction losses.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22052176, 3-methoxy-2-methylpropan-1-amine. Retrieved from [Link]

-

Biotage. (2023).[5] Is there an easy way to purify organic amines? Retrieved from [Link]

Sources

Application Notes and Protocols for the Preparation of Pyrazolo[4,3-f]isoquinoline Derivatives with Amine Side Chains

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the synthesis of pyrazolo[4,3-f]isoquinoline derivatives, with a particular focus on the strategic incorporation of amine side chains. This class of compounds is of significant interest in medicinal chemistry, with demonstrated potential as kinase inhibitors and anticancer agents.[1] The protocols and insights provided herein are designed to be both comprehensive and practical for researchers in drug discovery and development.

Strategic Overview: Building the Core and Introducing Functionality

The synthesis of functionalized pyrazolo[4,3-f]isoquinolines can be broadly approached in two ways:

-

Convergent Synthesis: Employing a building block that already contains the desired amine functionality (or a precursor) to construct the heterocyclic core.

-

Divergent Synthesis: First constructing the core pyrazolo[4,3-f]isoquinoline scaffold and then introducing the amine side chain through functionalization reactions.

This guide will primarily focus on a powerful convergent strategy using a multicomponent reaction, which offers significant advantages in terms of efficiency and atom economy. We will also explore a divergent approach for post-synthesis amination.

The primary synthetic strategy detailed here is the Doebner-Povarov multicomponent reaction , a robust method for assembling the tetrahydro-3H-pyrazolo[4,3-f]quinoline core from readily available starting materials.[1]

Figure 1: Overall synthetic strategy for amine-functionalized pyrazolo[4,3-f]isoquinolines.

Convergent Synthesis via Doebner-Povarov Reaction

The Doebner-Povarov reaction is a three-component reaction that combines an aniline (in our case, 5-aminoindazole), an aldehyde, and an activated alkene (such as a ketone) to form a tetrahydroquinoline ring system.[2] This method is highly efficient for rapidly assembling the desired tricyclic core.

Mechanistic Rationale

The reaction proceeds through a Diels-Alder-type mechanism. The aniline and aldehyde first condense to form an imine, which then acts as the dienophile. The activated alkene serves as the diene. The reaction is typically catalyzed by a Lewis acid, which activates the imine towards nucleophilic attack by the alkene.

Experimental Protocol: Synthesis of a Tetrahydro-3H-pyrazolo[4,3-f]quinoline Core

This protocol is adapted from methodologies reported for the synthesis of related compounds.[1][3]

Materials:

-

5-Aminoindazole

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ketone (e.g., acetone, serving as both reactant and solvent)

-

Iodine (catalyst)

-

Methanol

-

Dichloromethane

Procedure:

-

To a round-bottom flask, add 5-aminoindazole (1.0 eq.), the chosen aromatic aldehyde (1.0 eq.), and iodine (0.1 eq.).

-

Add a sufficient volume of acetone to dissolve the reactants.

-

Reflux the reaction mixture for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Reaction Parameters

| Component | Role | Stoichiometry | Notes |

| 5-Aminoindazole | Aniline component | 1.0 eq. | Provides the pyrazole moiety of the final product. |

| Aromatic Aldehyde | Aldehyde component | 1.0 eq. | A wide range of substituted aldehydes can be used for diversification. |

| Acetone | Alkene & Solvent | Excess | Other ketones or activated alkenes can be used. |

| Iodine | Catalyst | 0.1 eq. | Lewis acids like Sc(OTf)₃ can also be employed. |

Introduction of Amine Side Chains

Once the pyrazolo[4,3-f]isoquinoline core is synthesized, amine functionalities can be introduced or further elaborated.

Amide Coupling

A common strategy in medicinal chemistry is to append amine-containing side chains via a stable amide linkage. This requires the presence of a carboxylic acid handle on either the pyrazolo[4,3-f]isoquinoline core or the amine side chain.

If the core contains a carboxylic acid group (e.g., from using a keto-acid in the Doebner-Povarov reaction):

Figure 2: Amide coupling strategy.

Protocol: General Procedure for Amide Coupling

-

Dissolve the carboxylic acid-functionalized pyrazolo[4,3-f]isoquinoline (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Add an amide coupling reagent such as HATU (1.1 eq.) or EDC (1.2 eq.) along with a base like DIPEA (2.0 eq.).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.1 eq.).

-

Continue stirring at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Direct Amination via Nucleophilic Aromatic Substitution (SNA_r_)

For a more direct introduction of an amine group, a divergent strategy involving nucleophilic aromatic substitution can be employed. This typically requires a leaving group, such as a halogen, on the quinoline ring. An alternative and powerful method for pyridyl systems is amination via an N-oxide intermediate.[4]

Conceptual Workflow:

-

N-Oxidation: The nitrogen on the quinoline ring is oxidized to an N-oxide.

-

Activation: The N-oxide is activated with an agent like p-toluenesulfonyl anhydride (Ts₂O).

-

Nucleophilic Attack: An amine attacks the activated pyridine ring, typically at the 2-position.

-

Deprotection/Rearomatization: The protecting group is removed, and the ring rearomatizes to yield the 2-aminopyridine derivative.

Figure 3: Proposed direct amination workflow.

Proposed Protocol: Direct Amination

-

N-Oxidation: Dissolve the pyrazolo[4,3-f]isoquinoline in a suitable solvent like DCM and treat with m-CPBA (1.5 eq.) at 0 °C to room temperature until the starting material is consumed. Purify the N-oxide.

-

Amination: In a one-pot fashion, dissolve the N-oxide in a solvent like trifluorotoluene. Cool to a low temperature (e.g., -20 °C) and add Ts₂O (1.2 eq.) followed by the desired amine (e.g., t-butylamine, 1.5 eq.).[4]

-

Allow the reaction to warm to room temperature and stir until completion.

-

If a protecting group is used (like t-butyl), add an acid like TFA for in-situ deprotection.

-

Perform an aqueous workup and purify the product by chromatography.

Characterization and Data

Thorough characterization of all intermediates and final products is crucial. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups.

Table 2: Expected Spectroscopic Data for a Generic Amide Product

| Feature | Expected Observation |

| ¹H NMR | - Aromatic protons of the tricyclic core.- A downfield singlet for the amide N-H.- Signals corresponding to the amine side chain. |

| ¹³C NMR | - Resonances for the aromatic carbons.- A signal for the amide carbonyl carbon (~165-175 ppm). |

| FTIR (cm⁻¹) | - N-H stretch (~3300).- C=O stretch of the amide (~1650). |

| HRMS (ESI) | [M+H]⁺ peak corresponding to the calculated exact mass. |

Troubleshooting and Field-Proven Insights

-

Low Yields in MCR: If the Doebner-Povarov reaction gives low yields, consider using a different Lewis acid catalyst (e.g., Sc(OTf)₃) or switching to microwave irradiation, which can sometimes improve yields and reduce reaction times.

-

Side Reactions in Amination: Direct amination can sometimes lead to a mixture of isomers (e.g., 2- and 4-substitution).[4] Careful control of temperature and the choice of activating agent can improve regioselectivity.

-

Purification Challenges: The nitrogen atoms in the heterocyclic core and the amine side chain can make the compounds basic. This can lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.

-

Solubility Issues: Fused aromatic systems can sometimes have poor solubility. A range of solvents should be screened for both the reaction and purification steps. For biological testing, consider preparing salt forms (e.g., hydrochloride or mesylate) to improve aqueous solubility.

References

-

Onyedibe, K. I. (2022). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School. [Link]

-

Yin, J., Xiang, B., Huffman, M. A., Raab, C. E., & Davies, I. W. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. Journal of Organic Chemistry, 72(12), 4554–4557. [Link]

-

Sintim, H. O., et al. (2020). HSD1787, a Tetrahydro-3H-Pyrazolo[4,3-f]Quinoline Compound Synthesized via Povarov Reaction, Potently Inhibits Proliferation of Cancer Cell Lines at Nanomolar Concentrations. ACS Omega, 5(37), 23799–23807. [Link]

-

Onyedibe, K. I., et al. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 10981–10996. [Link]

-

Halima Salem A., & Miloudi A. (2021). Synthesis of Tricyclic Quinoline Derivatives from 5- and 6- Aminoindazoles and 5-Aminoindole under Conventional Way and Microwav. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 811-820. [Link]

-

Yin, L., et al. (2015). A diversity-oriented synthesis of pyrazolo[4,3-f]quinoline derivatives with potential bioactivities via microwave-assisted multi-component reactions. RSC Advances, 5(26), 20091-20098. [Link]

Sources

- 1. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hammer.purdue.edu [hammer.purdue.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A General and Efficient 2-Amination of Pyridines and Quinolines [organic-chemistry.org]

Application Notes and Protocols for the Conversion of Amine Hydrochloride to Free Base

Abstract

This comprehensive guide provides detailed protocols and theoretical background for the conversion of amine hydrochloride salts to their corresponding free base form, a critical step in many synthetic and drug development workflows. We will delve into the fundamental principles of acid-base chemistry that govern this transformation, explore the judicious selection of appropriate bases, and provide step-by-step instructions for the most common and effective conversion methodologies, including liquid-liquid extraction and column chromatography. Furthermore, this document offers practical advice on troubleshooting common issues, characterizing the final product, and ensuring safe laboratory practices.

Introduction: The Significance of the Free Amine

Amines are a cornerstone of organic chemistry and are particularly prevalent in pharmaceuticals, agrochemicals, and specialty materials. Often, for reasons of improved stability, water solubility, and ease of handling, amines are prepared, stored, and sold as their hydrochloride salts.[1][2] However, the free base form, with its nucleophilic lone pair of electrons on the nitrogen atom, is typically the reactive species required for subsequent chemical transformations, such as acylation, alkylation, or coupling reactions.[3] Therefore, the efficient and clean conversion of the amine hydrochloride salt to the free base is a frequently encountered and essential laboratory procedure.

This application note is designed to serve as a practical guide for researchers, scientists, and drug development professionals, providing not just the "how" but also the critical "why" behind each step of the process.

Core Principles: An Acid-Base Perspective

The conversion of an amine hydrochloride to its free base is a straightforward acid-base reaction. The amine hydrochloride is a salt formed from the reaction of a basic amine with hydrochloric acid. In this salt form, the nitrogen atom is protonated, forming a quaternary ammonium cation, which is no longer nucleophilic.

To regenerate the free base, a stronger base than the amine itself must be introduced to deprotonate the ammonium cation. The general reaction is depicted below:

R₃N⁺H Cl⁻ + Base ⇌ R₃N + Base-H⁺ Cl⁻

The equilibrium of this reaction is driven to the right by selecting a base that is significantly stronger than the amine, ensuring complete deprotonation.

The Decisive Role of pKa

The selection of an appropriate base is paramount for a successful conversion and is dictated by the pKa of the amine hydrochloride. The pKa is a measure of the acidity of the protonated amine. A lower pKa indicates a more acidic ammonium ion, and consequently, a weaker basicity of the corresponding free amine.[4]

The "Two pH Unit" Rule of Thumb: To ensure near-complete deprotonation (greater than 99%), the pH of the aqueous solution should be raised to at least two units above the pKa of the amine hydrochloride.[5][6] This principle guides the choice of the base.

Below is a table comparing the approximate pKa values of the conjugate acids of several common laboratory bases with those of representative amine hydrochlorides.

| Base | Conjugate Acid | pKa of Conjugate Acid |

| Sodium Hydroxide (NaOH) | Water (H₂O) | ~15.7 |

| Potassium Carbonate (K₂CO₃) | Bicarbonate (HCO₃⁻) | ~10.3 |

| Sodium Bicarbonate (NaHCO₃) | Carbonic Acid (H₂CO₃) | ~6.4 |

| Ammonia (NH₃) | Ammonium (NH₄⁺) | ~9.25 |

| Triethylamine (Et₃N) | Triethylammonium (Et₃NH⁺) | ~10.75 |

| Amine Hydrochloride | Approximate pKa |

| Anilinium chloride | ~4.6 |

| Pyridinium chloride | ~5.2 |

| Triethylammonium chloride | ~10.75 |

| Diisopropylammonium chloride | ~11.0 |

Data compiled from various sources.[4][7][8][9][10]

From this data, it is evident that a strong base like sodium hydroxide is capable of deprotonating a wide range of amine hydrochlorides. For amines with lower pKa values, a weaker base such as sodium bicarbonate may suffice.

Solubility: The Key to Separation

A significant physical difference between amine hydrochlorides and their free base counterparts is their solubility.

-

Amine Hydrochlorides: As ionic salts, they are generally soluble in water and other polar solvents, but poorly soluble in nonpolar organic solvents.[3][11]

-

Free Bases: The free amine is typically less soluble in water and more soluble in organic solvents like diethyl ether, ethyl acetate, or dichloromethane.

This differential solubility is the cornerstone of the most common separation technique: liquid-liquid extraction.

Methodologies for Conversion and Purification

The choice of methodology for converting an amine hydrochloride to its free base depends on several factors, including the scale of the reaction, the properties of the amine (e.g., volatility, solubility), and the required purity of the final product.

Liquid-Liquid Extraction: The Workhorse Method

Liquid-liquid extraction is a versatile and widely used technique for this conversion. The general workflow involves dissolving the amine salt in an aqueous solution, adding a base to liberate the free amine, and then extracting the free amine into an immiscible organic solvent.

Diagram of the Liquid-Liquid Extraction Workflow:

Caption: Workflow for converting amine hydrochloride to free base via liquid-liquid extraction.

Detailed Protocol for Liquid-Liquid Extraction:

-

Dissolution: Dissolve the amine hydrochloride salt in deionized water in an Erlenmeyer flask or beaker. A typical concentration is 0.5-1.0 M, but this can be adjusted based on the solubility of the salt.

-

Basification: Cool the aqueous solution in an ice bath. Slowly add a solution of a suitable base (e.g., 2 M NaOH) dropwise with stirring. Monitor the pH of the aqueous solution using pH paper or a pH meter. Continue adding the base until the pH is at least two units above the pKa of the amine hydrochloride.

-

Causality: The reaction is often exothermic, so cooling is necessary to prevent overheating. Slow addition of the base ensures controlled deprotonation.

-

-

Extraction: Transfer the basified aqueous solution to a separatory funnel. Add an equal volume of a suitable organic solvent (see table below).

-

Mixing and Venting: Stopper the separatory funnel and invert it gently. Open the stopcock to release any pressure buildup. Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases. Periodically vent the funnel.

-

Causality: Vigorous shaking increases the surface area between the two phases, facilitating the transfer of the free amine from the aqueous layer to the organic layer. Venting is crucial to release pressure from solvent vapors or any gas evolution (e.g., CO₂ if using bicarbonate).

-

-

Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.

-

Collection: Drain the lower layer. The identity of the lower layer depends on the relative densities of the aqueous and organic phases. Collect the organic layer containing the free base.

-

Repeat Extraction: To maximize the recovery of the free amine, repeat the extraction of the aqueous layer with fresh organic solvent two more times. Combine all organic extracts.

-

Washing: Wash the combined organic extracts with brine (a saturated aqueous solution of NaCl).

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.

-

Filtration and Evaporation: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh organic solvent to recover any adsorbed product. Remove the solvent from the filtrate using a rotary evaporator to yield the crude free base.

Solvent Selection for Extraction:

The choice of organic solvent is critical for an efficient extraction. An ideal solvent should:

-

Have high solubility for the free base and low solubility for the amine salt.

-

Be immiscible with water.

-

Have a relatively low boiling point for easy removal.

-

Be unreactive towards the amine.

-

Have a density significantly different from water to facilitate layer separation.

| Solvent | Density (g/mL) | Boiling Point (°C) | Properties and Considerations |

| Diethyl Ether | 0.71 | 34.6 | Excellent solvent for many amines, but highly flammable and prone to peroxide formation. |

| Ethyl Acetate | 0.90 | 77.1 | Good general-purpose solvent, less flammable than ether. |

| Dichloromethane (DCM) | 1.33 | 39.6 | Good solvent, denser than water. Can be more difficult to dry completely. |

| Toluene | 0.87 | 110.6 | Useful for higher boiling amines, less volatile. |

Data compiled from various sources.[1][13][16][17][18]

Column Chromatography: An Alternative for Purification

For amines that are difficult to separate by extraction, or for achieving higher purity, column chromatography can be an effective method. However, the acidic nature of standard silica gel can lead to poor separation, tailing of peaks, or even decomposition of the free amine due to acid-base interactions.

Diagram of Column Chromatography Setup:

Sources

- 1. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]

- 2. scribd.com [scribd.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. global.oup.com [global.oup.com]

- 5. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]

- 6. biotage.com [biotage.com]

- 7. library.gwu.edu [library.gwu.edu]

- 8. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Laboratory Manual Of Organic Synthesis : M. N. Khramkina : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]

- 14. public.websites.umich.edu [public.websites.umich.edu]

- 15. researchgate.net [researchgate.net]

- 16. hydrometaltech.com [hydrometaltech.com]

- 17. elementlabsolutions.com [elementlabsolutions.com]

- 18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Couplings with 3-Methoxy-2-methylpropylamine

Executive Summary

3-Methoxy-2-methylpropylamine presents a unique "dual-threat" in amide coupling: steric hindrance (due to the

This guide provides a self-validating workflow to maximize yield, moving beyond standard EDC/HOBt protocols to high-performance systems (T3P/HATU) and specialized isolation techniques.

Module 1: Pre-Reaction Diagnostics (The Foundation)[1]

Before mixing reagents, verify the state of your amine. This molecule is often supplied as a liquid free base or a hydrochloride salt.

Reagent Integrity Check

| Parameter | Specification / Issue | Actionable Solution |

| Physical State | Liquid (Free Base) | Volatility Risk: bp ~117°C. Do not rotovap under high vacuum (<10 mbar) without cooling.[1] Store at 4°C to minimize degradation. |

| Salt Form | Hydrochloride (Solid) | Hygroscopic: Dry under vacuum over |

| Purity | < 95% | Impurities (often isomeric amines) compete for the activated ester. Verify via GC-MS or |

Stoichiometry Rules

-

The "Sacrificial" Reagent: Since 3-methoxy-2-methylpropylamine is relatively inexpensive and volatile, use it in excess (1.2 – 1.5 equiv ) relative to the valuable carboxylic acid.[1]

-

Base Loading:

-

Free Base: Use 2.0 – 3.0 equiv of DIPEA or NMM.

-

HCl Salt: Use 3.0 – 4.0 equiv of DIPEA (1 equiv is consumed just to free the amine).

-

Module 2: Coupling Reagent Selection (The Engine)[1]

The

Recommended Workflows

Option A: The Gold Standard (T3P - Propylphosphonic Anhydride) [1]

-